![molecular formula C16H19N3O4 B13513810 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, often using reagents like potassium permanganate.
Boc Protection of the Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The pyrazole ring and other functional groups can be reduced under specific conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield various carboxylate derivatives .
Scientific Research Applications
1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: These compounds also protect amines but are cleaved by catalytic hydrogenation.
Other Boc-Protected Amines: Similar in structure but may have different substituents on the aromatic ring.
Uniqueness
1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to the combination of its pyrazole ring, carboxylic acid group, and Boc-protected amine, which provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-10-11-5-4-6-12(9-11)19-8-7-13(18-19)14(20)21/h4-9H,10H2,1-3H3,(H,17,22)(H,20,21) |
InChI Key |
OYLJQZQENZFCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)

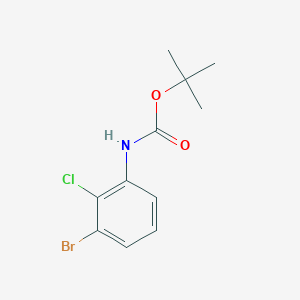

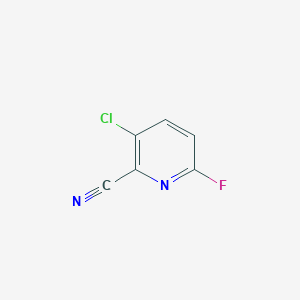
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
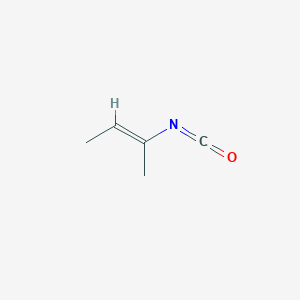
amine](/img/structure/B13513782.png)
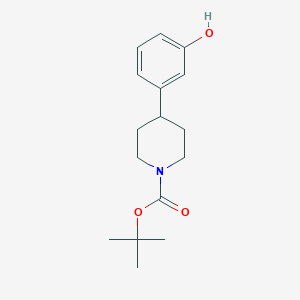
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
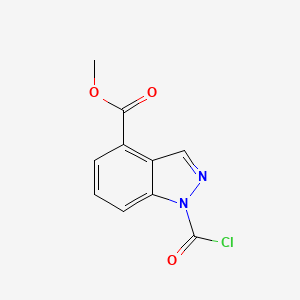
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

